N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Description
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked to an indole-ethyl group via an oxamide bridge. For example:
- Anti-inflammatory activity: Analogous benzodioxin-containing pyrrole acetic acids (e.g., compound 162) exhibit superior anti-inflammatory effects compared to ibuprofen .
- Enzyme inhibition: Sulfonamide derivatives (e.g., 5c) show lipoxygenase inhibition, a key target in inflammatory diseases .
- Antimicrobial properties: Chlorophenyl-sulfonamide-acetamides (e.g., 7l) display antibacterial and antifungal activity .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-8-7-13-12-22-16-4-2-1-3-15(13)16)20(25)23-14-5-6-17-18(11-14)27-10-9-26-17/h1-6,11-12,22H,7-10H2,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBVDQBBFTZUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and therapeutic applications.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
- IUPAC Name : this compound
Synthesis
The compound can be synthesized through various methods involving the functionalization of benzodioxin and indole derivatives. The synthetic pathways typically include:
- Condensation reactions between benzodioxin derivatives and indole-based amines.
- Oxidative coupling techniques to form the oxamide linkage.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant activity against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) [µg/mL] |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Anticancer Properties
In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 [µM] |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Champciaux et al. (2021) evaluated the compound against Mycobacterium tuberculosis, revealing promising results with MIC values comparable to existing antitubercular agents .
- Evaluation of Anticancer Effects : A recent publication assessed the cytotoxicity of this compound against several cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and associated bioactivities among benzodioxin derivatives:
Activity Profiles and Mechanisms
Anti-inflammatory Activity :
Enzyme Inhibition :
Antimicrobial Action :
- Receptor Targeting: NDD-713’s β1-adrenoceptor antagonism stems from its ether-linked cyclopropymethoxy group. The target’s indole-ethyl-oxamide structure could favor interactions with serotonin or kinase receptors, common indole-mediated targets .
Key Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
